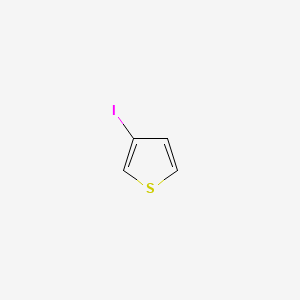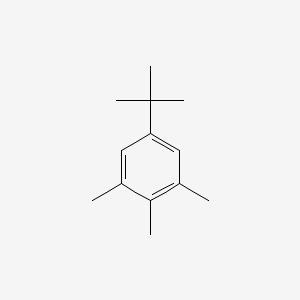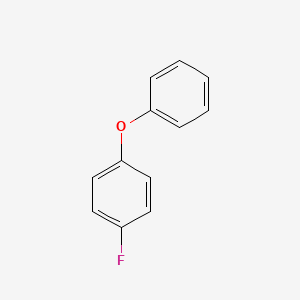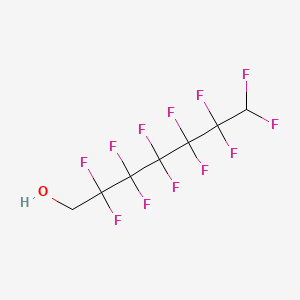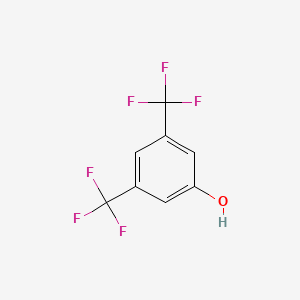
4,5,9,10-Tétrahydropyrène
Vue d'ensemble
Description
4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .
Synthesis Analysis
A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .
Molecular Structure Analysis
The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .
Physical and Chemical Properties Analysis
4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .
Applications De Recherche Scientifique
Électronique organique
4,5,9,10-Tétrahydropyrène: est un bloc de construction polyvalent pour les matériaux conjugués utilisés dans l'électronique moléculaire. Ses dérivés, tels que les tétrachalcogénones de pyrène-4,5,9,10, ont été étudiés pour leur utilisation potentielle comme matériaux pour les batteries . Le dérivé soufré, en particulier, s'est révélé prometteur comme candidat approprié pour de nouvelles études expérimentales en électronique organique.
Batteries lithium-ion
Les dérivés du composé ont été étudiés par calcul pour leur potentiel de réduction, ce qui en fait des candidats prometteurs comme matériaux d'électrode organique pour les batteries lithium-ion . Ceci est particulièrement important pour le développement de batteries peu coûteuses à haute densité énergétique, qui sont cruciales pour des applications telles que les réseaux intelligents et les véhicules électriques.
Émission à l'état solide
Une série de tétraaryléthènes à base de this compound a été synthétisée et caractérisée pour son comportement d'émission à l'état solide . Ces composés sont des émetteurs induits par l'agrégation, ce qui signifie qu'ils sont de faibles émetteurs dans de bons solvants mais très émissifs en phase condensée, ce qui en fait des émetteurs à l'état solide potentiels pour diverses applications.
Rendement quantique de fluorescence
Le rendement quantique de fluorescence de ces composés à l'état solide n'augmente pas avec l'augmentation de la conjugaison π. Cela a conduit à des études sur les structures cristallines de certains composés pour comprendre le degré étroit d'emballage moléculaire à l'état solide, ce qui affecte leurs propriétés d'émission .
Propriétés optiques
Les propriétés optiques des dérivés de this compound ont été étudiées, révélant que le degré de conjugaison π de ces composés augmente avec le nombre d'unités de tétrahydropyrène . Cette propriété est essentielle pour la conception de matériaux organiques à fluorescence à l'état solide efficace.
Propriétés électrochimiques
Les propriétés électrochimiques de ces dérivés ont également été étudiées. Ces propriétés sont cruciales pour les performances des dispositifs photoélectriques organiques, qui dépendent souvent des propriétés à l'état solide des matériaux .
Calculs théoriques
Des calculs théoriques ont été effectués pour comprendre le potentiel des dérivés de this compound comme matériaux d'électrode organique. De telles études sont essentielles pour prédire le comportement de ces matériaux dans des applications réelles .
Émission induite par l'agrégation (AIE)
La propriété AIE des tétraaryléthènes à base de this compound est importante pour obtenir des luminogènes à haut rendement d'émission à l'état solide. Cette propriété est utilisée pour concevoir des composés organiques qui sont de forts émetteurs lorsque des agrégats sont formés, ce qui est contraire aux composés organiques ordinaires .
Mécanisme D'action
Target of Action
4,5,9,10-Tetrahydropyrene is a polycyclic aromatic hydrocarbon
Mode of Action
It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . They can also bind to proteins, altering their conformation and function.
Biochemical Pathways
Polycyclic aromatic hydrocarbons are known to affect various biochemical pathways, including those involved in dna repair, cell cycle regulation, and apoptosis .
Pharmacokinetics
Polycyclic aromatic hydrocarbons are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract . They can distribute throughout the body, particularly in fatty tissues. Metabolism typically occurs in the liver, and excretion is usually through the feces and urine .
Result of Action
Polycyclic aromatic hydrocarbons can cause dna damage, leading to mutations and potentially cancer . They can also cause oxidative stress, leading to cell damage and death .
Action Environment
The action, efficacy, and stability of 4,5,9,10-Tetrahydropyrene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its absorption and metabolism . Temperature and pH can affect its stability .
Safety and Hazards
Orientations Futures
The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .
Analyse Biochimique
Biochemical Properties
It is known that the π-conjugation degree of these compounds increases with the increasing number of 4,5,9,10-tetrahydropyrene units . This suggests that 4,5,9,10-Tetrahydropyrene may interact with enzymes, proteins, and other biomolecules in a manner that depends on its π-conjugation degree .
Molecular Mechanism
It is known that the compound has aggregation-induced emission (AIE) properties , meaning it emits light when aggregated in a condensed phase . This suggests that 4,5,9,10-Tetrahydropyrene may interact with biomolecules in a way that influences its emission properties .
Temporal Effects in Laboratory Settings
It is known that the fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation . This suggests that the effects of 4,5,9,10-Tetrahydropyrene may change over time in certain conditions .
Propriétés
IUPAC Name |
4,5,9,10-tetrahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUNRTWHPWCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228733 | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781-17-9 | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?
A1: 4,5,9,10-Tetrahydropyrene has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []
Q2: What spectroscopic data is available for characterizing 4,5,9,10-Tetrahydropyrene?
A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize 4,5,9,10-Tetrahydropyrene and its derivatives.
Q3: How does the solubility of 4,5,9,10-Tetrahydropyrene affect its applications?
A3: 4,5,9,10-Tetrahydropyrene exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []
Q4: How stable is 4,5,9,10-Tetrahydropyrene under different conditions?
A4: While 4,5,9,10-Tetrahydropyrene is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.
Q5: What role does 4,5,9,10-Tetrahydropyrene play in hydrogenation reactions?
A5: 4,5,9,10-Tetrahydropyrene is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []
Q6: Can 4,5,9,10-Tetrahydropyrene act as a hydrogen donor?
A6: Yes, studies have shown that 4,5,9,10-Tetrahydropyrene can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []
Q7: How has computational chemistry been employed to study 4,5,9,10-Tetrahydropyrene derivatives?
A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted 4,5,9,10-Tetrahydropyrene derivatives. []
Q8: How does altering the substituents on 4,5,9,10-Tetrahydropyrene affect its fluorescence properties?
A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of 4,5,9,10-Tetrahydropyrene significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]
Q9: How does the structure of 4,5,9,10-Tetrahydropyrene contribute to its aggregation-induced emission (AIE) activity?
A9: Studies have shown that incorporating 4,5,9,10-Tetrahydropyrene units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []
Q10: What are some potential applications of 4,5,9,10-Tetrahydropyrene in material science?
A10: Due to its unique properties, 4,5,9,10-Tetrahydropyrene shows promise in areas such as:
- Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on 4,5,9,10-Tetrahydropyrene repeating units make it a potential material for OLED applications. []
- Solar Cells: Researchers are exploring 4,5,9,10-Tetrahydropyrene-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []
- Metal-Organic Frameworks (MOFs): The ability of 4,5,9,10-Tetrahydropyrene derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



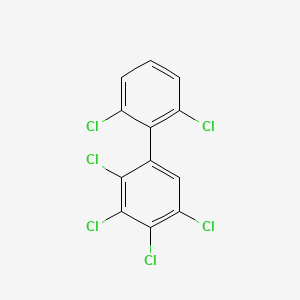


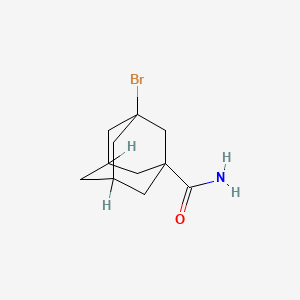
![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)

